
N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various pyridazine and imidazo[1,2-a]pyridine derivatives has been reported in the literature. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Similarly, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides were synthesized from 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid imidazolide and aminopyridines, with the sulfo group affecting the acylation of sterically hindered amines . Another study reported the synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide through a series of reactions including ring closure, Suzuki reaction, hydrolysis, and amidation .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and high-resolution mass spectrometry (HRMS) were used to determine the structures of the novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides . X-ray diffraction analysis and 1H-NMR spectroscopy were employed to confirm the structure of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides . For the 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, the structure was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction, with density functional theory (DFT) calculations providing further insights .
Chemical Reactions Analysis
The chemical reactivity and interactions of the synthesized compounds have been explored in various studies. For example, the interaction of aminopyridines with imidazolide in aromatic form was investigated, highlighting the target for the initial electrophilic attack as the ring nitrogen . The synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide involved a ring closure reaction, the Suzuki reaction, hydrolysis, and amidation reactions, demonstrating the compound's reactivity and functional group transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were analyzed through various methods. The molecular electrostatic potential and frontier molecular orbitals of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide were investigated using DFT, revealing some physicochemical properties of the compound . Additionally, the biological activities of the compounds, such as insecticidal, fungicidal, antibacterial, antifungal, and central nervous system activities, were evaluated, providing insights into their potential applications .
Biological Activities and Case Studies
The synthesized compounds exhibited a range of biological activities. The novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides showed insecticidal and fungicidal activities . The N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrated analgesic and anti-inflammatory properties . The antibacterial and antifungal activities of various pyrazole carboxamide, pyridazine, and thienopyridazine derivatives were also tested, with some compounds showing promising results . Additionally, the central nervous system activities of some 6-(N-Benzyl-N-methylamino)-3-methoxy-2-phenyl(and substituted phenyl)imidazo[1,2-b]pyridazines were investigated, with one compound showing significant activity .
科学的研究の応用
Serotonin-3 (5-HT3) Receptor Antagonists
N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide and its derivatives have been studied extensively for their potent serotonin-3 (5-HT3) receptor antagonistic activity. These compounds have shown potential in the treatment of conditions such as irritable bowel syndrome, nausea, and vomiting associated with cancer chemotherapy. Studies have demonstrated that specific structural modifications, like the use of heteroaromatic rings (e.g., pyridine, pyridazine, and 1H-indazole) as aromatic moieties, can significantly influence the antagonistic activity of these compounds (Harada et al., 1995), (Ohta et al., 1996).
Anticonvulsant Properties
Derivatives of N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide have been synthesized and evaluated for their anticonvulsant properties. Studies indicate that these compounds, especially those substituted with an amide group on the imidazole ring, show significant activity against seizures induced by various methods in animal models. This research suggests that these derivatives could be potential candidates for antiepileptic drugs (Moreau et al., 1998), (Moreau et al., 1994).
Antimicrobial Applications
Research has identified imidazo[1,2-a]pyridine-3-carboxamides, a class of compounds structurally related to N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, as active agents against Mycobacterium avium infections. These compounds have shown promising results in vivo, indicating their potential as a new class of antibiotics for treating infections caused by M. avium (Moraski et al., 2016).
Antiprotozoal Activity
Studies on derivatives of N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide have demonstrated potent antiprotozoal activity, particularly against Trypanosoma rhodesiense. Modifications in the structure of these compounds, such as the inclusion of guanylhydrazone functionality, have shown to significantly enhance their antiparasitic activity, making them potential candidates for treating diseases caused by protozoan parasites (Sundberg et al., 1990).
特性
IUPAC Name |
N-(3-bromophenyl)-6-imidazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O/c15-10-2-1-3-11(8-10)17-14(21)12-4-5-13(19-18-12)20-7-6-16-9-20/h1-9H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBHVDUFVBXVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)
![N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2499309.png)
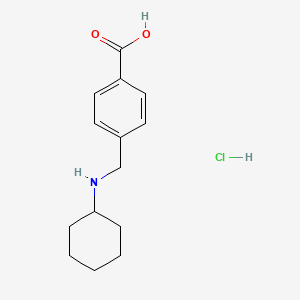
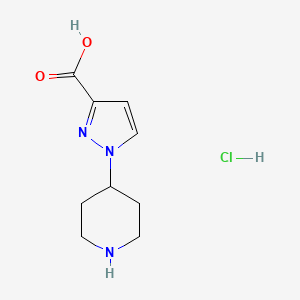
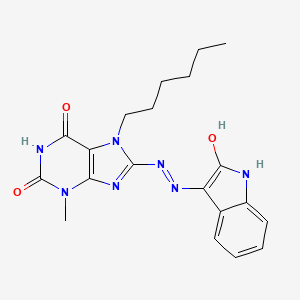
![1-allyl-4-(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2499317.png)
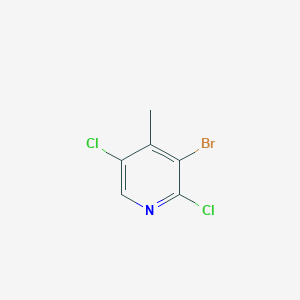
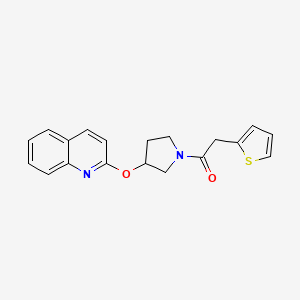
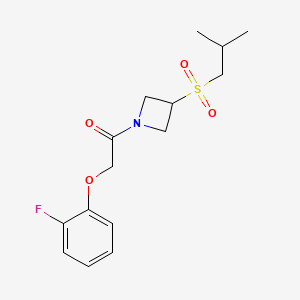
![N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2499327.png)
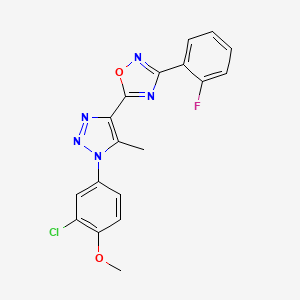
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)
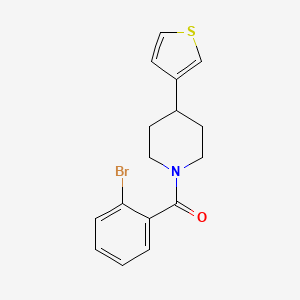
![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)